4-(3,4-Dichlorophenoxy)benzaldehyde 4-(3,4-Dichlorophenoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 78725-50-5
VCID: VC3932336
InChI: InChI=1S/C13H8Cl2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H
SMILES: C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C13H8Cl2O2
Molecular Weight: 267.1 g/mol

4-(3,4-Dichlorophenoxy)benzaldehyde

CAS No.: 78725-50-5

Cat. No.: VC3932336

Molecular Formula: C13H8Cl2O2

Molecular Weight: 267.1 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Dichlorophenoxy)benzaldehyde - 78725-50-5

Specification

CAS No. 78725-50-5
Molecular Formula C13H8Cl2O2
Molecular Weight 267.1 g/mol
IUPAC Name 4-(3,4-dichlorophenoxy)benzaldehyde
Standard InChI InChI=1S/C13H8Cl2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H
Standard InChI Key ATGVBRQQWGDSHD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(3,4-Dichlorophenoxy)benzaldehyde consists of a benzaldehyde group (C₆H₅CHO) linked via an oxygen atom to a 3,4-dichlorophenyl ring. The IUPAC name derives from the substitution pattern: the benzaldehyde is para-substituted relative to the phenoxy group, which itself bears chlorine atoms at the 3- and 4-positions . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₃H₈Cl₂O₂
Molecular Weight267.10 g/mol
CAS Registry Number78725-50-5
SMILES NotationC1=CC(=C(C=C1)Cl)OC2=CC=C(C=C2)Cl)C=O

The planar arrangement of the aromatic systems and the electron-withdrawing chlorine atoms create a polarized aldehyde group, enhancing reactivity toward nucleophilic additions.

Spectroscopic Properties

While specific spectral data for 4-(3,4-Dichlorophenoxy)benzaldehyde remains limited in public databases, analogous compounds exhibit characteristic signals:

  • ¹H NMR: Aldehydic proton resonance near δ 9.8–10.2 ppm, aromatic protons between δ 7.0–8.0 ppm .

  • IR Spectroscopy: Strong C=O stretch ~1700 cm⁻¹, C-O-C asymmetric stretch near 1250 cm⁻¹.

  • Mass Spectrometry: Molecular ion peak at m/z 267.10 with fragmentation patterns indicative of chlorine isotopes .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves Ullmann condensation or nucleophilic aromatic substitution:

  • Ullmann Coupling: Reaction of 4-hydroxybenzaldehyde with 3,4-dichlorophenol in the presence of a copper catalyst at elevated temperatures (150–200°C) .

  • Nucleophilic Substitution: Displacement of a nitro or sulfonic group on benzaldehyde derivatives by 3,4-dichlorophenoxide ions under basic conditions.

A patent by CN105732348A describes a related difluoromethylation process using sodium chlorodifluoroacetate, suggesting adaptability for dichlorophenoxy derivatives through substitution of fluorinating agents with chlorinated counterparts .

Process Optimization

Critical parameters influencing yield and purity include:

  • Molar Ratios: Stoichiometric balance between benzaldehyde precursors and dichlorophenol (optimized at 1:1.2) .

  • Solvent Systems: Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing transition states .

  • Temperature Control: Maintaining 80–120°C prevents side reactions such as aldehyde oxidation .

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety undergoes characteristic transformations:

  • Condensation Reactions: Formation of Schiff bases with primary amines, useful in pharmaceutical intermediates.

  • Grignard Additions: Synthesis of secondary alcohols, enabling access to chiral centers .

  • Oxidation/Reduction: Conversion to carboxylic acids or primary alcohols, though chlorine substituents may necessitate mild conditions to avoid dehalogenation .

Aromatic Ring Modifications

Electrophilic substitution on the dichlorophenoxy ring is hindered by electron withdrawal from chlorine atoms, directing reactivity to the benzaldehyde ring. Halogen-metal exchange reactions enable further functionalization at specific positions.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Chalcone Derivatives: Via Claisen-Schmidt condensation with acetophenones, yielding structures with reported anticancer and anti-inflammatory activity.

  • Heterocyclic Systems: Benzimidazoles and quinazolines incorporating the dichlorophenoxy group show enhanced bioactivity profiles .

Material Science Applications

  • Polymer Synthesis: As a monomer in polycondensation reactions, producing thermally stable polymers with potential use in coatings.

  • Liquid Crystals: The planar aromatic system and halogen substituents contribute to mesophase stability in display technologies .

Biological Activity and Toxicology

In Vitro Studies

Limited direct data exists, but structural analogs demonstrate:

  • Antimicrobial Effects: MIC values of 8–16 µg/mL against Gram-positive bacteria.

  • Enzyme Inhibition: IC₅₀ ~10 µM against cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .

Recent Advances and Future Directions

Green Synthesis Initiatives

Recent patents emphasize solvent-free reactions and catalytic recycling to reduce environmental impact . Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 15–20% .

Computational Modeling

Density functional theory (DFT) studies predict regioselectivity in electrophilic attacks, guiding the design of derivatives with tailored electronic properties .

Biodegradation Studies

Preliminary investigations suggest microbial degradation pathways via oxidative cleavage of the ether linkage, though persistence in soil requires further study .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator